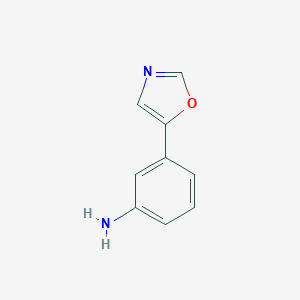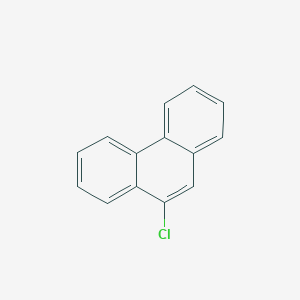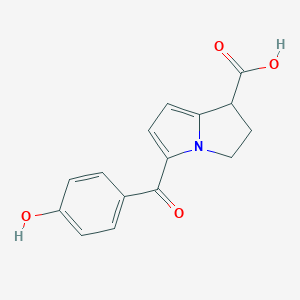
3-(1,3-Oxazol-5-yl)aniline
Vue d'ensemble
Description
3-(1,3-Oxazol-5-yl)aniline, also known as 1,3-oxazol-5-yl aniline, is an organic compound used in a variety of scientific research applications. It is a primary amine that is a derivative of aniline, and is characterized by its five-membered oxazole ring. This compound is widely used in the synthesis of pharmaceuticals, materials science, and agrochemicals due to its unique properties.
Applications De Recherche Scientifique
Inhibition de la corrosion dans les applications industrielles
La 3-(1,3-Oxazol-5-yl)aniline a été étudiée pour son efficacité en tant qu'inhibiteur de corrosion pour l'acier doux en milieux acides, en particulier dans une solution de 1 M HCl . Le composé présente une grande efficacité de protection, formant une couche d'adsorption protectrice sur la surface de l'acier doux, ce qui est essentiel pour prolonger la durée de vie des équipements industriels. L'efficacité de ce composé en tant qu'inhibiteur de corrosion augmente avec la concentration mais diminue avec l'augmentation de la température. Cette application est importante dans les industries où l'acier doux est utilisé et exposé à des solutions acides corrosives.
Recherche pharmaceutique
Dans le secteur pharmaceutique, les dérivés d'oxazole, y compris la this compound, sont explorés pour leur potentiel dans le développement de médicaments. Bien que des applications pharmaceutiques spécifiques pour ce composé n'aient pas été directement trouvées, les dérivés d'oxazole sont connus pour jouer un rôle dans la synthèse de composés ayant des activités antibactériennes et antimonooxydase . Cela suggère que la this compound pourrait être un précurseur ou un intermédiaire précieux dans la synthèse de nouveaux agents pharmaceutiques.
Science de l'environnement
En science de l'environnement, l'utilisation de la this compound comme inhibiteur de corrosion a également des implications environnementales. En protégeant les matériaux industriels de la corrosion, elle contribue à réduire l'impact environnemental de la dégradation des métaux et le risque de libération de substances nocives dans l'environnement. Cela s'aligne sur les objectifs des technologies à faible émission de carbone et des pratiques industrielles durables .
Biochimie
Bien que des applications spécifiques en biochimie pour la this compound n'aient pas été trouvées dans les résultats de recherche, les dérivés d'oxazole sont généralement importants en biochimie pour leur rôle dans diverses activités biologiques. Ils sont souvent impliqués dans l'étude de l'inhibition enzymatique, des interactions protéiques et du développement de molécules bioactives .
Chimie analytique
En chimie analytique, les propriétés du composé pourraient être utilisées dans le développement de méthodes analytiques pour détecter et quantifier les espèces chimiques. Les propriétés électrochimiques de la this compound, comme démontré dans les études de corrosion, suggèrent des applications potentielles dans les capteurs électrochimiques et les essais .
Mécanisme D'action
Target of Action
The primary target of 3-(1,3-Oxazol-5-yl)aniline (3-OYA) is mild steel . Mild steel is widely used in various industries due to its availability, physical properties, and cost-effectiveness . It experiences significant corrosion when exposed to acidic solutions used in processes such as acid de-scaling, oil well acidizing, acid pickling, petrochemical processes, and industrial cleaning .
Mode of Action
3-OYA acts as a corrosion inhibitor for mild steel, particularly in acidic conditions . It interacts with the mild steel surface to form a protective adsorption layer, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency of 3-OYA was found to increase with increasing inhibitor concentration, while it decreased with rising temperature . Both physical and chemical adsorption mechanisms occur on the mild steel surface .
Biochemical Pathways
The formation of a protective adsorption layer on the mild steel surface is a key aspect of its mode of action .
Pharmacokinetics
Its high adsorption–inhibition activity on the mild steel surface has been confirmed .
Result of Action
The result of 3-OYA’s action is the significant reduction of corrosion in mild steel. In a study, 3-OYA, at a concentration of 0.05 mM, exhibited an outstanding protection efficacy of 93.5% . This remarkable performance can be attributed to the formation of a protective adsorption layer on the mild steel surface .
Action Environment
The action of 3-OYA is influenced by environmental factors such as the concentration of the inhibitor and the temperature. The inhibition efficiency of 3-OYA was found to increase with increasing inhibitor concentration, while it decreased with rising temperature . This suggests that the compound’s action, efficacy, and stability are sensitive to these environmental conditions.
Safety and Hazards
Propriétés
IUPAC Name |
3-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIELNJDAOGTASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372304 | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157837-31-5 | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B119902.png)


![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)
![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)



![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)